6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
CAS No.:
Cat. No.: VC20197842
Molecular Formula: C21H26ClNO6
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26ClNO6 |
|---|---|
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | (6-chloro-4-methyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
| Standard InChI | InChI=1S/C21H26ClNO6/c1-13-10-19(25)27-16-12-17(15(22)11-14(13)16)28-18(24)8-6-5-7-9-23-20(26)29-21(2,3)4/h10-12H,5-9H2,1-4H3,(H,23,26) |
| Standard InChI Key | FMYNCQMDLAWYFX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Identity
Core Chromenone Backbone
The compound features a 2H-chromen-2-one (coumarin) backbone, a bicyclic structure comprising a benzene ring fused to a pyrone ring. The chromenone core is substituted at positions 4, 6, and 7:
-
4-Methyl group: A methyl substituent enhances hydrophobicity and influences electronic distribution.
-
6-Chloro group: Chlorination at this position typically augments electrophilic reactivity and metabolic stability.
-
7-Oxyhexanoate side chain: A six-carbon ester linkage bridges the chromenone core to a tert-butoxycarbonyl (Boc)-protected amine.
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₅ClN₂O₆ |
| Molecular Weight (g/mol) | 437.89 |
| Functional Groups | Chromenone, ester, Boc-amine |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound likely involves sequential functionalization of the chromenone core, as inferred from analogous chromenone derivatives:
-
Chromenone Formation:
-
Condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 2H-chromen-2-one scaffold.
-
Chlorination at position 6 via electrophilic substitution (e.g., Cl₂/FeCl₃).
-
-
Esterification at Position 7:
-
Coupling of 6-chloro-4-methyl-2-oxochromen-7-ol with 6-[(tert-butoxycarbonyl)amino]hexanoic acid using DCC/DMAP or EDCI/HOBt.
-
-
Boc Protection:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Cl₂, FeCl₃, 0–5°C, 12 h | 65–75 |
| 2 | EDCI, HOBt, DMF, rt, 24 h | 50–60 |
| 3 | Boc₂O, DMAP, CH₂Cl₂, rt, 6 h | 85–90 |
Physicochemical Properties
Solubility and Stability
-
Solubility: Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic Boc and chromenone groups; soluble in DMSO, DMF, and dichloromethane.
-
Stability: Stable under inert storage (-20°C) but susceptible to hydrolysis in acidic/basic conditions (e.g., Boc deprotection at pH <4) .
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 2.38 (s, 3H, Ar-CH₃), 3.15 (t, 2H, NHCH₂), 6.35 (s, 1H, H-3), 7.45 (s, 1H, H-5).
-
IR (cm⁻¹): 1745 (C=O ester), 1680 (C=O chromenone), 1520 (N-H bend).
Reactivity and Functional Transformations
Hydrolysis and Deprotection
-
Ester Hydrolysis: Under basic conditions (NaOH/EtOH), the hexanoate ester cleaves to yield 6-[(tert-butoxycarbonyl)amino]hexanoic acid.
-
Boc Deprotection: Treatment with TFA/DCM removes the Boc group, generating a primary amine .
Electrophilic Substitution
The chloro substituent at position 6 can undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides) under high-temperature conditions.
Biological Activity and Applications
Industrial Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume